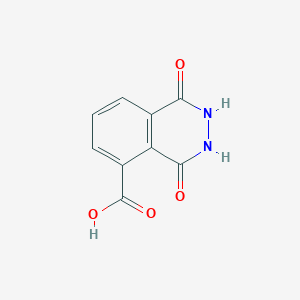

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylic acid

Description

Historical Context of Phthalazine Derivatives in Academic Research

Phthalazine derivatives have occupied a prominent position in heterocyclic chemistry since their structural elucidation in the late 19th century. Early work focused on elucidating the fused bicyclic aromatic system comprising benzene and pyridazine rings, with seminal studies by Bamberger and colleagues establishing foundational synthetic routes. The discovery of vasodilatory properties in hydralazine (1-hydrazinophthalazine) during the 1950s marked a paradigm shift, catalyzing systematic exploration of phthalazine-based pharmacophores for cardiovascular and central nervous system applications.

By the 1990s, advances in combinatorial chemistry enabled high-throughput synthesis of substituted phthalazines, revealing unexpected biological activities. For example, the identification of phthalazine-1,4-dione derivatives as potent kinase inhibitors spurred interest in oncology applications. These developments laid the groundwork for contemporary studies on 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylic acid, a derivative featuring both keto and carboxylic acid functional groups that enhance hydrogen-bonding capacity.

Significance in Modern Pharmaceutical Chemistry

The structural complexity of this compound makes it a versatile scaffold for drug design. Key attributes include:

- Multidirectional hydrogen bonding : The 1,4-diketone moiety and carboxylic acid group enable simultaneous interactions with polar residues in enzyme active sites.

- Conformational rigidity : The partially saturated phthalazine core restricts rotational freedom, improving target selectivity.

- Synthetic modularity : Position-specific substitutions at C5 (carboxylic acid) and N2 permit systematic structure-activity relationship (SAR) studies.

Recent applications demonstrate its utility as a precursor for antiviral agents. Structural optimization of this core in anti-HBV research achieved 80.6% oral bioavailability in murine models while maintaining submicromolar potency against viral capsid assembly. Parallel work in oncology has exploited its VEGFR-2 inhibitory activity, with IC50 values below 100 nM reported in breast cancer cell lines.

Research Paradigms and Knowledge Gaps

Current research follows three primary paradigms:

Critical knowledge gaps persist in three areas:

- Metabolic fate : Limited data exist on phase II conjugation pathways for the carboxylic acid substituent.

- Polymorphism : Crystallographic studies of solvate forms remain incomplete despite implications for dissolution kinetics.

- Covalent inhibition potential : Unexplored opportunities for Michael acceptor formation via keto-enol tautomerism.

Emerging computational models predict that strategic halogenation at C6/C7 positions could enhance binding entropy, presenting a high-priority avenue for experimental validation.

Properties

IUPAC Name |

1,4-dioxo-2,3-dihydrophthalazine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-7-4-2-1-3-5(9(14)15)6(4)8(13)11-10-7/h1-3H,(H,10,12)(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPDLAJHNMLUCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)C(=O)NNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalhydrazide, which is then further reacted with various reagents to introduce the carboxylic acid group . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Bromination at the Phthalazine Core

The compound’s phthalazine ring undergoes electrophilic substitution under brominating conditions. A structurally similar derivative, 1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid, reacts with phosphorus pentabromide (PBr₅) in dichloroethane (DCE) to yield 1-bromo-4-oxo-3,4-dihydrophthalazine-6-carboxylic acid at 73% yield . While the 5-carboxylic acid isomer’s bromination is not explicitly documented, analogous reactivity is expected due to the electron-withdrawing effects of the carboxylic acid group facilitating electrophilic substitution.

Reaction Conditions:

-

Reagents: PBr₅ (3.4 equivalents)

-

Solvent: DCE

-

Temperature: Reflux (24 hours)

-

Workup: Precipitation on ice, filtration, and washing with water .

| Product | Yield | Conditions |

|---|---|---|

| 1-Bromo-4-oxo-3,4-dihydrophthalazine-6-carboxylic acid | 73% | PBr₅, DCE, reflux, 24 hours |

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes typical reactions such as esterification, amidation, and salt formation. For example:

Esterification

Reaction with alcohols in acidic or basic conditions forms esters. In related compounds, esterification is achieved via activation with reagents like thionyl chloride (SOCl₂) or coupling agents .

Amidation

The acid reacts with amines to form amides. For instance, sulfonamide derivatives of phthalazine analogs (e.g., compound 5f ) show inhibitory activity against aldose reductase, suggesting successful amidation under coupling conditions .

Salt Formation

Neutralization with bases like NaOH produces water-soluble carboxylate salts .

Condensation Reactions

The ketone groups at positions 1 and 4 may participate in nucleophilic additions or condensations. For example:

-

Hydrazine Addition: Reaction with hydrazine forms hydrazone derivatives, as seen in the synthesis of phthalhydrazide analogs .

-

Schiff Base Formation: The ketones could react with primary amines to generate imine-linked products.

Oxidative and Reductive Transformations

While the compound is already in a highly oxidized state, selective reductions are plausible:

-

Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) might reduce the dioxo groups to diols, though this could destabilize the aromatic system.

-

Carboxylic Acid Reduction: Lithium aluminum hydride (LiAlH₄) reduces the acid to a primary alcohol, but competing side reactions with ketones may occur .

Biological Activity and Derivatives

Phthalazine sulfonamide derivatives bearing dioxo and carboxylic acid groups demonstrate potent aldose reductase inhibition (e.g., 5f , K<sub>I</sub> = 148.20 nM) . This highlights the compound’s potential as a scaffold for drug discovery via functionalization at the carboxylic acid or ketone positions.

Inferred Reactivity and Gaps

-

Nucleophilic Aromatic Substitution: Halogenation or nitration at ring positions ortho/para to electron-withdrawing groups is plausible but requires experimental validation.

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling could functionalize the ring if halogens are introduced first.

Scientific Research Applications

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s keto and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Phthalazine Family

(a) 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxylic Acid (CAS 42972-13-4)

- Molecular Formula : C₉H₆N₂O₄ (identical to the 5-carboxylic acid isomer).

- Key Differences: The carboxylic acid group is positioned at C6 instead of C4.

- Applications : Like its C5 counterpart, it is marketed as a laboratory reagent but lacks documented biological activity.

(b) 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic Acid (CAS 33471-40-8)

- Molecular Formula: C₁₆H₁₁FNO₄.

- Key Features: Retains the phthalazine core but replaces one ketone group with a fluorine-substituted benzyl moiety.

Pyrimidine-Based Analogues

(a) 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid

- Molecular Formula : C₁₁H₇FN₂O₄.

- Structural Highlights : Features a pyrimidine ring instead of phthalazine, with ketone groups at positions 2 and 3. The fluorine substituent on the phenyl ring enhances metabolic stability.

(b) 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid

Benzo-Fused Heterocyclic Analogues

2,3-Dihydrobenzo-1,4-dioxane-5-carboxylic Acid

Comparative Data Table

Key Research Findings and Implications

- KFase Inhibition : Pyrimidine derivatives like 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid exhibit stronger binding to insect enzymes than phthalazine analogues, highlighting the importance of nitrogen positioning in bioactivity .

- Isomer Effects : The C5 vs. C6 carboxylic acid isomers in phthalazines show negligible differences in commercial use but may diverge in specialized applications like coordination chemistry due to electronic effects .

Biological Activity

1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylic acid (C9H6N2O4) is a derivative of phthalazine characterized by its unique structural properties, including a phthalazine ring system with two keto groups and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C9H6N2O4

- CAS Number : 67402-77-1

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that compounds related to this structure exhibit significant antimicrobial effects against various pathogens.

- Anticancer Activity : Preliminary research suggests potential anticancer properties through mechanisms involving apoptosis induction in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in critical biological pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of keto and carboxylic acid groups allows the compound to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biological processes:

- Hydrogen Bonding : Facilitates binding to active sites of enzymes.

- Receptor Interaction : Potential modulation of receptor activity influencing cellular signaling pathways.

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Studies : In vitro tests demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) ranged from 10 µg/mL to 50 µg/mL depending on the bacterial strain tested.

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that certain derivatives induced apoptosis in human cancer cell lines through the activation of caspase pathways. The IC50 values for these compounds were found to be as low as 15 µM in some cases.

- Enzyme Inhibition : Research indicated that this compound can inhibit specific enzymes such as DNA polymerase and histone methyltransferases. Inhibition assays revealed IC50 values ranging from 20 µM to 30 µM for these targets.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Various Bacteria | Significant growth inhibition | MIC: 10 - 50 µg/mL |

| Anticancer | Human Cancer Cell Lines | Induction of apoptosis | IC50: ~15 µM |

| Enzyme Inhibition | DNA Polymerase | Enzyme activity reduction | IC50: 20 - 30 µM |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-5-carboxylic acid, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions, such as between formyl precursors (e.g., 3-formyl-indole derivatives) and heterocyclic ketones. A reflux system using acetic acid and sodium acetate as catalysts is effective, with reaction times typically ranging from 2.5–5 hours. Key parameters include stoichiometric ratios, temperature control (80–110°C), and post-reaction recrystallization from acetic acid or DMF/acetic acid mixtures to enhance purity .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, while High-Performance Liquid Chromatography (HPLC) ensures purity (>97%). X-ray crystallography can resolve stereochemical ambiguities, as demonstrated in studies of structurally analogous carboxylic acids . Recrystallization protocols from acetic acid or DMF mixtures further refine purity .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer : Adhere to GHS hazard codes (e.g., H302, H312 for toxicity). Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to mitigate exposure. Storage should occur in anhydrous conditions at 2–8°C to prevent hydrolysis, as recommended for similar dioxane-carboxylic acid derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental spectral data for this compound?

- Methodological Answer : Cross-validation using complementary techniques (e.g., IR spectroscopy for functional groups, mass spectrometry for molecular weight) is essential. Density Functional Theory (DFT) calculations can reconcile spectral mismatches by optimizing molecular geometries and accounting for solvent effects in simulated spectra .

Q. What strategies are effective in enhancing the hydrolytic stability of this compound in aqueous environments?

- Methodological Answer : Introduce electron-withdrawing substituents (e.g., trifluoromethyl groups) to reduce electrophilicity at the dioxo moiety. Protective groups, such as tert-butyl esters, can shield the carboxylic acid functionality during synthesis. Stability studies under varied pH (4–9) and temperature conditions (25–60°C) are recommended to identify degradation pathways .

Q. How can catalytic methods be applied to improve the enantioselective synthesis of derivatives?

- Methodological Answer : Asymmetric organocatalysis (e.g., proline-derived catalysts) or transition-metal complexes (e.g., Ru-BINAP) can induce chirality in derivatives. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Catalytic protocols from Advanced Synthesis & Catalysis emphasize solvent optimization (e.g., THF/water mixtures) to enhance selectivity .

Q. What experimental frameworks are recommended for analyzing this compound’s reactivity in multicomponent reactions?

- Methodological Answer : Employ Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading). Use Ugi or Passerini reactions to assess reactivity with amines/aldehydes. Kinetic studies (e.g., in situ FTIR) can track intermediate formation, as applied to analogous indole-carboxylic acids .

Methodological Best Practices

- Data Contradiction Analysis : When conflicting spectral or crystallographic data arise, replicate experiments under controlled conditions (e.g., inert atmosphere) and validate via independent techniques (e.g., single-crystal XRD vs. powder diffraction) .

- Experimental Design : Follow principles from Advanced Organic Chemistry (Carey & Sundberg) for reaction optimization, including solvent selection (polar aprotic for nucleophilic steps) and temperature gradients to isolate intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.